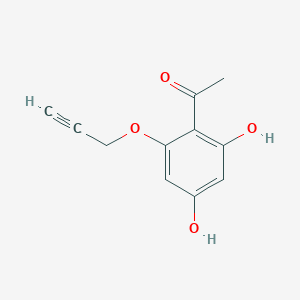

![molecular formula C14H18N2O2 B2792603 N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide CAS No. 922885-18-5](/img/structure/B2792603.png)

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

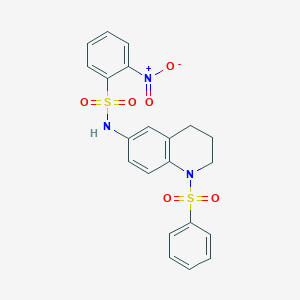

The molecular structure of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is characterized by a five-membered pyrrolidine ring attached to a phenyl group . The compound contains a total of 56 bonds, including 31 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, and 12 aromatic bonds .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide:

Pharmaceutical Development

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been explored for its potential in drug discovery, particularly as a scaffold for developing novel biologically active compounds. Its structure allows for the efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules, which is crucial for binding to target proteins .

Antibacterial Agents

Research has shown that derivatives of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide exhibit significant antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications to the N′-substituents and phenyl groups can enhance antibacterial properties, making it a promising candidate for developing new antibacterial drugs .

Enzyme Inhibition

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has been studied for its role in enzyme inhibition. It has shown potential in inhibiting specific enzymes, which can be useful in treating various diseases. For example, its derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes .

Neuroprotective Agents

The compound has also been explored for its neuroprotective properties. Studies suggest that it can interact with synaptic vesicle proteins, which are crucial for neurotransmitter release. This interaction can potentially protect neurons from damage, making it a candidate for treating neurodegenerative diseases .

Cancer Research

In cancer research, N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives have been investigated for their anticancer properties. The compound’s ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a valuable subject for developing new cancer therapies .

Biocatalysis

The compound has applications in biocatalysis, particularly in the resolution of racemic mixtures. Enantioselective lipases have been used to catalyze the resolution of racemic N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide derivatives, which is important for producing enantiomerically pure compounds used in pharmaceuticals .

Material Science

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide has potential applications in material science. Its derivatives can be used to create novel materials with specific properties, such as enhanced stability or unique electronic characteristics. This makes it useful in developing new materials for various industrial applications .

Agricultural Chemistry

In agricultural chemistry, the compound has been studied for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly .

作用机制

Target of Action

Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Related compounds with a pyrrolidin-2-one moiety have been shown to exhibit antimicrotubule activity, targeting the colchicine-binding site . This suggests that N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Related compounds have been shown to exhibit antiproliferative activity in the low nanomolar to low micromolar range on various human cancer cell lines . They also block cell cycle progression in the G2/M phase .

属性

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAUUELBTVXYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)

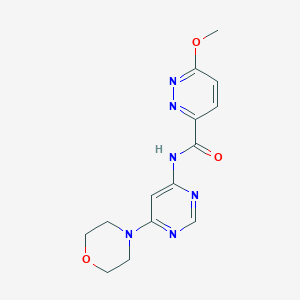

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)

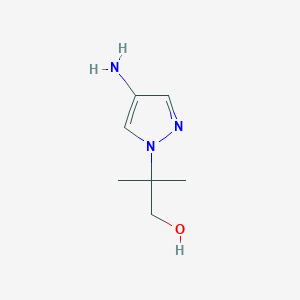

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)

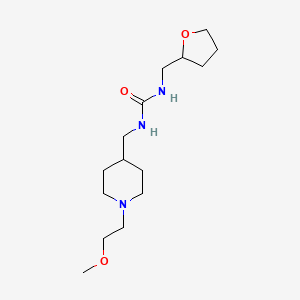

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)

![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)